molecular formula C8H5NS B13826009 5,8-Epithioindolizine CAS No. 330658-04-3

5,8-Epithioindolizine

Cat. No.: B13826009
CAS No.: 330658-04-3
M. Wt: 147.20 g/mol
InChI Key: HQFZYJIRDYBCDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Epithioindolizine typically involves cyclization reactions. One common method is the radical-induced cyclization of appropriate precursors. For example, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst can yield indolizine derivatives . Another method involves the cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts using cyanohydrin triflates .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling strategies can also be employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 5,8-Epithioindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted indolizine derivatives .

Mechanism of Action

The mechanism of action of 5,8-Epithioindolizine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are mediated through its ability to bind to enzymes and receptors, modulating their functions. For example, it can inhibit DNA topoisomerase I, leading to anticancer effects . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Uniqueness: 5,8-Epithioindolizine stands out due to its unique sulfur-containing structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound in scientific research .

Properties

CAS No.

330658-04-3

Molecular Formula

C8H5NS

Molecular Weight

147.20 g/mol

IUPAC Name

10-thia-2-azatricyclo[5.2.1.02,6]deca-1(9),3,5,7-tetraene

InChI

InChI=1S/C8H5NS/c1-2-6-7-3-4-8(10-7)9(6)5-1/h1-5H

InChI Key

HQFZYJIRDYBCDB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C3=CC=C2S3

Origin of Product

United States

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